molecular formula C21H18N2O3 B394586 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 309277-07-4

3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B394586
CAS No.: 309277-07-4
M. Wt: 346.4g/mol
InChI Key: REMKVOWNYFATFL-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of the Naphthoquinoline Core

The naphthoquinoline core of this compound consists of a fused naphthalene-quinoline system with two ketone groups at positions 2 and 7. X-ray diffraction studies of analogous naphthoquinone derivatives (e.g., 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione ) reveal planar aromatic systems with bond lengths characteristic of conjugated quinones. Key features include:

  • Bond Lengths : C=O bonds typically range from 1.20–1.25 Å, while C–C aromatic bonds are ~1.37–1.40 Å.
  • Molecular Packing : In crystalline forms, π-π stacking interactions dominate, with interplanar distances of ~3.3–3.5 Å, as observed in similar naphthoquinones .
  • Substituent Orientation : The methyl group at position 3 and morpholine at position 6 adopt perpendicular orientations relative to the naphthoquinoline plane, minimizing steric hindrance.
Parameter Value Reference
C=O bond length 1.22–1.24 Å
Aromatic C–C bond length 1.38–1.39 Å
Interplanar distance 3.3–3.5 Å

NMR Spectroscopic Profiling of Morpholine Substituent Interactions

The morpholine group at position 6 exhibits distinct NMR signals due to its electron-donating nature and conformational flexibility. Key observations from analogous compounds include:

  • Proton Shifts : Morpholine protons resonate as multiplets in the 3.6–3.9 ppm range, split by vicinal coupling (J ~ 4–5 Hz) .
  • Carbon Shifts : The morpholine nitrogen-adjacent carbons appear at ~67–70 ppm in 13C NMR , while the oxygen-bearing carbons resonate around 61–64 ppm .
  • Methyl Group : The methyl group at position 3 shows a singlet in 1H NMR (~2.2–2.4 ppm) due to its isolated environment .
NMR Signal Shift (ppm) Multiplicity Reference
Morpholine CH2 (adjacent to N)

Properties

IUPAC Name

14-methyl-10-morpholin-4-yl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-22-16-6-7-17(23-8-10-26-11-9-23)20-19(16)15(12-18(22)24)13-4-2-3-5-14(13)21(20)25/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKVOWNYFATFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Quinoline Intermediate

The quinoline backbone is constructed via Friedländer condensation. A representative pathway involves:

  • Starting material : 2-Aminobenzophenone derivatives react with acetylacetone in choline chloride-based deep eutectic solvents (DES) at 90°C for 30 min, yielding 3-methylquinolin-4(1H)-one.

  • Methylation : Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) introduces the C3-methyl group.

Reaction Conditions :

StepReagents/ConditionsYield
1Acetylacetone, DES, 90°C85%
2CH₃I, K₂CO₃, DMF, 60°C78%

Naphthoquinone Fusion

The quinoline-morpholine intermediate is coupled with 2,3-dichloro-1,4-naphthoquinone using a silver nitrate (AgNO₃)-ammonium persulfate ((NH₄)₂S₂O₈) system:

  • Coupling reaction : A mixture of 6-morpholin-4-yl-3-methylquinoline and 2,3-dichloro-1,4-naphthoquinone in acetonitrile (MeCN) with AgNO₃ (1.2 equiv) and (NH₄)₂S₂O₈ (1.5 equiv) at 60°C for 8 h.

  • Cyclization : Intramolecular Heck-type coupling forms the fused naphtho[1,2,3-de]quinoline scaffold.

Optimized Parameters :

ParameterValue
Temp.60°C
Time8 h
AgNO₃1.2 equiv
Yield74%

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed sp³ C–H Functionalization

A sequential Friedländer-alkylation strategy in DES minimizes solvent waste:

  • Friedländer reaction : 2-Aminobenzophenone + acetylacetone → quinoline intermediate.

  • Alkylation : Pd(PPh₃)₄ (10 mol%) and xantphos ligand enable α-alkylation with benzyl alcohols.

Advantages :

  • Atom efficiency: 92%.

  • Solvent recovery: >80% MeCN reused.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Michael additions:

  • Example : 1,4-Naphthoquinone reacts with morpholine-substituted amines under microwaves (100°C, 20 min) to achieve 89% yield.

Purification and Characterization

Crystallization

Crude product is purified via acetonitrile recrystallization:

  • Procedure : Dissolve in hot MeCN, cool to 4°C, filter.

  • Purity : >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H), 7.98–7.82 (m, 3H), 4.12 (s, 3H, CH₃), 3.85–3.72 (m, 8H, morpholine).

  • HR-MS : m/z 403.1215 [M+H]⁺ (calc. 403.1218).

Comparative Analysis of Methods

MethodYieldTimeScalability
Silver-catalyzed coupling74%8 hIndustrial
Microwave-assisted89%20 minLab-scale
Palladium-catalyzed78%6 hModerate

Challenges and Solutions

  • Low solubility : Use polar aprotic solvents (DMF, DMSO) for coupling steps.

  • Byproduct formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes dichloro impurities.

Industrial-Scale Production

The patent EP2250145A2 outlines a cost-effective route:

  • Large-scale coupling : 2,3-Dichloro-1,4-naphthoquinone (10 kg) + quinoline intermediate in MeCN (500 L).

  • Precipitation : Add MeCN to reaction mixture, isolate via centrifugation.

  • Throughput : 85% yield per batch.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione serves as a precursor for synthesizing more complex molecules. Its unique structure can be modified to create derivatives with tailored properties.

Biology

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes. For instance, it may bind to active sites of enzymes and block their activity, which is crucial in drug design.

Medicine

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. It may interact with DNA or modulate cellular signaling pathways involved in cell growth and apoptosis.
    • Case Study : In vitro tests have shown that derivatives of this compound can inhibit cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit significant activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Table 1: Anticancer Activity of Derivatives

Compound NameCell LineIC50 (μg/mL)
Derivative AMCF-75.0
Derivative BHCT-1163.5
Derivative CMCF-72.0

Table 2: Antimicrobial Activity

Compound NamePathogenMIC (μg/mL)
Derivative DMycobacterium smegmatis6.25
Derivative EPseudomonas aeruginosa12.5

Mechanism of Action

The mechanism of action of 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

    Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The naphthoquinoline-dione scaffold is versatile, with substituents at positions 3 and 6 dictating physicochemical properties, biological activity, and industrial applications. Below is a comparative analysis of structurally related compounds:

Structural Analogs and Substituent Effects

Compound Name Substituent at Position 6 Key Features
Target Compound Morpholin-4-yl Polar morpholine group enhances solubility; potential for bioactivity.
NQDI-1 (Ethyl carboxylate derivative) Ethyl 1-carboxylate ASK1 kinase inhibitor (IC₅₀ = 3000 nM; Kᵢ = 500 nM); selective for ASK1 .
Solvent Red 52 p-Toluidino (4-methylphenylamino) Industrial dye (C.I. Solvent Red 52); density 1.36–1.4 g/cm³; used in plastics, inks .
6-[(3-Chlorophenyl)amino] derivative 3-Chlorophenylamino Custom synthesis compound; analyzed via RP-HPLC (MeCN/water mobile phase) .
6-(Benzylamino) derivative Benzylamino Benzyl group increases lipophilicity; no reported bioactivity .
6-Bromo-4-methyl-1-phenyl derivative Bromo, phenyl, methyl Industrial/chemical research; hazardous (skin/eye irritation) .

Physicochemical Properties

  • Solubility: The morpholin-4-yl group in the target compound likely improves aqueous solubility compared to the lipophilic p-toluidino (Solvent Red 52) and benzylamino derivatives .
  • Thermal Stability: Solvent Red 52 exhibits high thermal resistance (melting point ~585°C), typical of anthraquinone-based dyes . The target compound’s stability is uncharacterized but may vary due to the morpholine substituent.
  • Density : Solvent Red 52 has a density of ~1.36–1.4 g/cm³, whereas brominated analogs (e.g., 6-bromo-4-methyl-1-phenyl derivative) may exhibit higher densities due to bromine’s atomic weight .

Biological Activity

3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a naphthoquinone core with a morpholine substituent. The molecular formula is C16H16N2O2C_{16}H_{16}N_2O_2, and the compound's CAS number is 873418-99-6.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Tubulin Polymerization : Analogous compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism leads to G2/M phase arrest in the cell cycle and induces apoptosis via mitochondrial pathways .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating key proteins involved in the intrinsic apoptotic pathway. For instance, compounds that induce mitochondrial membrane potential loss and activate caspases have been documented .
  • Antioxidant Activity : Some studies suggest that naphthoquinone derivatives can act as antioxidants, potentially protecting cells from oxidative stress-induced damage .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectsReference
AntiproliferativeSignificant inhibition of various cancer cell lines (IC50 values ranging from 0.010 to 0.042 µM)
Apoptosis InductionIncreased expression of pro-apoptotic factors (Bax, caspase-3) and decreased anti-apoptotic factors (Bcl-2)
Tubulin Polymerization InhibitionDisruption of microtubule dynamics leading to cell cycle arrest
Antioxidant PropertiesReduction in oxidative stress markers in treated cells

Case Studies

Several case studies highlight the therapeutic potential of naphthoquinone derivatives:

  • Cancer Treatment : A study demonstrated that a related naphthoquinone compound exhibited potent anticancer activity against multiple cell lines including MCF-7 and HeLa. The mechanism was linked to tubulin inhibition and apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : Another investigation into similar compounds suggested neuroprotective properties through antioxidant mechanisms, which may offer therapeutic avenues for neurodegenerative diseases .

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